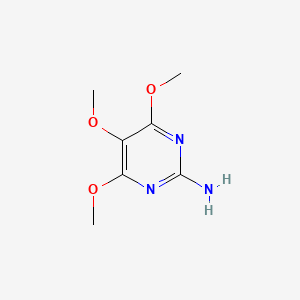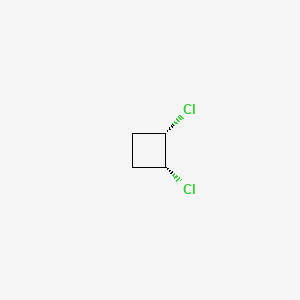
cis-1,2-Dichlorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Dichlorocyclobutane: is a chemical compound with the molecular formula C4H6Cl2 It is a type of cycloalkane, specifically a disubstituted cyclobutane, where two chlorine atoms are attached to adjacent carbon atoms in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-1,2-Dichlorocyclobutane can be synthesized through the chlorination of cyclobutene. One common method involves the addition of chlorine to cyclobutene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the cis configuration of the product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where cyclobutene is reacted with chlorine gas. The reaction is carefully monitored to maintain the desired cis configuration and to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form cyclobutene or other alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Cyclobutene or other alkenes.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Dichlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-1,2-dichlorocyclobutane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and targets depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dibromocyclobutane: Similar in structure but with bromine atoms instead of chlorine.
trans-1,2-Dichlorocyclobutane: The chlorine atoms are in a trans configuration.
cis-1,3-Dichlorocyclobutane: Chlorine atoms are attached to the first and third carbon atoms in a cis configuration
Uniqueness: cis-1,2-Dichlorocyclobutane is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
13372-19-5 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.992 |
IUPAC-Name |
(1S,2R)-1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+ |
InChI-Schlüssel |
MPWHMPULOPKVDQ-ZXZARUISSA-N |
SMILES |
C1CC(C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


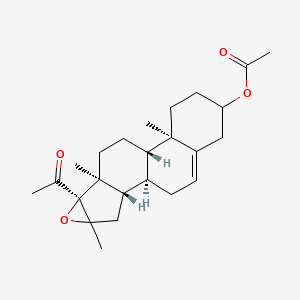
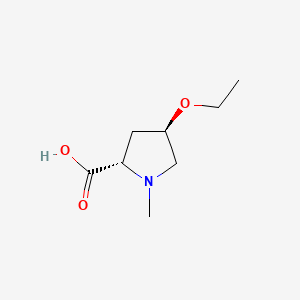
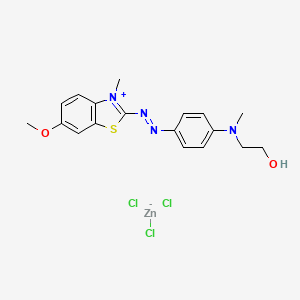

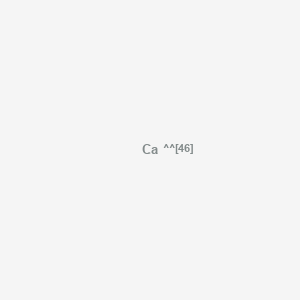

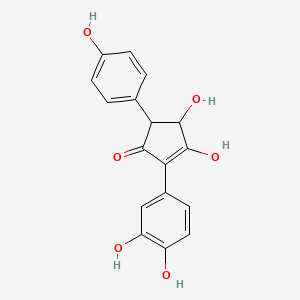

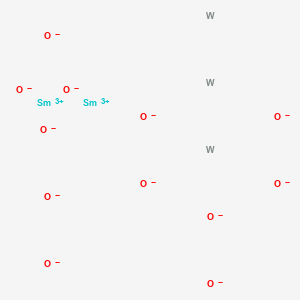
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
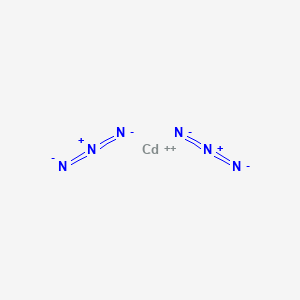
![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
